1-Tosyl-1H-imidazole-4-carboxylic acid 1-Tosyl-1H-imidazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 957063-02-4
VCID: VC3819404
InChI: InChI=1S/C11H10N2O4S/c1-8-2-4-9(5-3-8)18(16,17)13-6-10(11(14)15)12-7-13/h2-7H,1H3,(H,14,15)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C(=O)O
Molecular Formula: C11H10N2O4S
Molecular Weight: 266.28 g/mol

1-Tosyl-1H-imidazole-4-carboxylic acid

CAS No.: 957063-02-4

Cat. No.: VC3819404

Molecular Formula: C11H10N2O4S

Molecular Weight: 266.28 g/mol

* For research use only. Not for human or veterinary use.

1-Tosyl-1H-imidazole-4-carboxylic acid - 957063-02-4

Specification

CAS No. 957063-02-4
Molecular Formula C11H10N2O4S
Molecular Weight 266.28 g/mol
IUPAC Name 1-(4-methylphenyl)sulfonylimidazole-4-carboxylic acid
Standard InChI InChI=1S/C11H10N2O4S/c1-8-2-4-9(5-3-8)18(16,17)13-6-10(11(14)15)12-7-13/h2-7H,1H3,(H,14,15)
Standard InChI Key KEHGFYXOUGMVJB-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C(=O)O
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C(=O)O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Architecture

The systematic IUPAC name for this compound is 1-(4-methylphenyl)sulfonylimidazole-4-carboxylic acid, reflecting its substitution pattern: a tosyl group at the 1-position and a carboxylic acid at the 4-position of the imidazole ring . The imidazole ring itself is a five-membered aromatic heterocycle containing two nitrogen atoms at non-adjacent positions (1 and 3). The tosyl group (SO2C6H4CH3\text{SO}_2\text{C}_6\text{H}_4\text{CH}_3) enhances the compound’s stability and modulates its reactivity, while the carboxylic acid (COOH\text{COOH}) provides a site for further functionalization.

Table 1: Key Identifiers and Molecular Data

PropertyValueSource
CAS Number957063-02-4
Molecular FormulaC11H10N2O4S\text{C}_{11}\text{H}_{10}\text{N}_{2}\text{O}_{4}\text{S}
Molecular Weight266.28 g/mol
InChIInChI=1S/C11H10N2O4S/c1-8-2-4-9(5-3-8)18(16,17)13-6-10(11(14)15)12-7-13/h2-7H,1H3,(H,14,15)
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C(=O)O

Spectroscopic and Computational Descriptors

The compound’s 3D conformation and electronic properties have been computationally modeled, revealing a planar imidazole ring with the tosyl and carboxylic acid groups adopting orthogonal orientations to minimize steric hindrance . Density functional theory (DFT) calculations predict a dipole moment of approximately 5.2 Debye, driven by the polar sulfonyl and carboxyl groups.

Synthesis and Reaction Pathways

Key Reaction Conditions:

  • Tosylation: Conducted in anhydrous dichloromethane at 0–5°C to minimize side reactions.

  • Hydrolysis: Requires aqueous KOH\text{KOH} (2.2 equivalents) and subsequent pH adjustment to 1 using sulfuric acid .

Optimization and Yield Considerations

Patent literature reports a 92.49% yield for the hydrolysis of ethyl 1-tosyl-1H-imidazole-4-carboxylate to the carboxylic acid under optimized conditions . Critical factors include stoichiometric control of KOH\text{KOH}, precise temperature maintenance, and the use of high-purity solvents to prevent byproduct formation.

Physicochemical Properties and Stability

Spectroscopic Characterization

  • IR Spectroscopy: Key peaks include ν(S=O)\nu(\text{S=O}) at 1170 cm1^{-1}, ν(C=O)\nu(\text{C=O}) at 1705 cm1^{-1}, and ν(N-H)\nu(\text{N-H}) at 3200 cm1^{-1}.

  • NMR Spectroscopy:

    • 1H NMR^1\text{H NMR}: Aromatic protons of the tosyl group resonate at 7.2–7.8 ppm, while imidazole protons appear as distinct singlets near 8.1 ppm.

    • 13C NMR^{13}\text{C NMR}: The carbonyl carbon of the carboxylic acid group is observed at ~168 ppm.

Applications in Organic Synthesis and Drug Discovery

Role as a Synthetic Intermediate

The compound’s bifunctional reactivity (sulfonamide and carboxylic acid) makes it valuable for:

  • Peptide Mimetics: The carboxylic acid can form amide bonds with amino groups, enabling the construction of imidazole-containing peptidomimetics.

  • Heterocyclic Scaffolds: It serves as a precursor for fused-ring systems, such as imidazopyridines, via cyclocondensation reactions.

Pharmaceutical Relevance

Imidazole derivatives are prominent in drug discovery due to their:

  • Antimicrobial Activity: Structural analogs inhibit bacterial dihydrofolate reductase.

  • Anticancer Potential: Tosyl groups enhance cell membrane permeability, facilitating the delivery of cytotoxic agents.

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